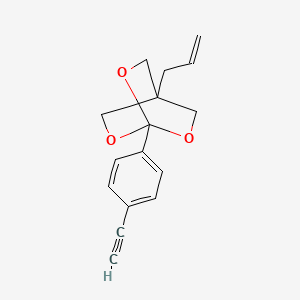

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-propenyl)-

CAS No.: 129338-84-7

Cat. No.: VC17076564

Molecular Formula: C16H16O3

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129338-84-7 |

|---|---|

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.30 g/mol |

| IUPAC Name | 1-(4-ethynylphenyl)-4-prop-2-enyl-2,6,7-trioxabicyclo[2.2.2]octane |

| Standard InChI | InChI=1S/C16H16O3/c1-3-9-15-10-17-16(18-11-15,19-12-15)14-7-5-13(4-2)6-8-14/h2-3,5-8H,1,9-12H2 |

| Standard InChI Key | QLJLLBFYJRMFSM-UHFFFAOYSA-N |

| Canonical SMILES | C=CCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |

Introduction

Structural and Molecular Characteristics

The core structure of this compound is based on the 2,6,7-trioxabicyclo[2.2.2]octane framework, a rigid bicyclic system comprising three oxygen atoms at positions 2, 6, and 7. The substitution pattern includes a 4-ethynylphenyl group at position 1 and a 2-propenyl (allyl) group at position 4. These substituents introduce distinct electronic and steric influences, modulating the compound’s reactivity and intermolecular interactions .

| Property | Value (Estimated) | Analog Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₈O₃ | |

| Molecular Weight | 270.32 g/mol | |

| CAS Registry Number | Not assigned | N/A |

The 4-ethynylphenyl group contributes aromaticity and π-conjugation, while the 2-propenyl group introduces allylic strain and potential sites for electrophilic addition .

Synthesis and Reaction Pathways

General Synthetic Strategies

Trioxabicyclo[2.2.2]octane derivatives are typically synthesized through multi-step protocols involving cyclization and functionalization. For example, the synthesis of 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo[2.2.2]octane involves:

-

Cyclization: Formation of the bicyclic core via acid-catalyzed condensation of triols or epoxide intermediates.

-

Alkylation/Arylation: Introduction of substituents using nucleophilic or transition metal-catalyzed coupling reactions .

For the 2-propenyl variant, a plausible route could involve:

-

Step 1: Synthesis of the trioxabicyclo[2.2.2]octane core.

-

Step 2: Pd-catalyzed Sonogashira coupling to install the 4-ethynylphenyl group.

-

Step 3: Allylation at position 4 via Grignard or hydroalkylation reactions .

Key Reaction Conditions

-

Solvents: Dichloromethane, acetonitrile, or THF under inert atmospheres.

-

Catalysts: Palladium complexes for cross-coupling, Lewis acids for cyclization.

-

Temperature: Moderate (25–80°C) to prevent decomposition of sensitive functional groups .

Physicochemical Properties and Analytical Characterization

Spectroscopic Data

While direct data for the 2-propenyl derivative is unavailable, related compounds provide insights:

-

NMR Spectroscopy:

-

Mass Spectrometry: Molecular ion peak at m/z 270.32 (M⁺) with fragmentation patterns indicative of allyl and ethynyl group loss.

Chromatographic Behavior

-

HPLC: Retention times influenced by the lipophilic allyl and aromatic groups, typically eluting at 8–12 minutes under reverse-phase conditions .

-

TLC: Rf ~0.4–0.6 in ethyl acetate/hexane (1:3).

Chemical Reactivity and Derivative Formation

Electrophilic Additions

The allyl group undergoes reactions typical of alkenes:

-

Hydrohalogenation: Formation of bromo or chloro derivatives.

-

Epoxidation: Using peracids to yield epoxide intermediates .

Cycloadditions

The ethynyl group participates in:

-

Huigsen Cycloaddition: With azides to form triazoles.

-

Diels-Alder Reactions: With dienes under thermal conditions.

Future Research Directions

-

Stereoselective Synthesis: Development of asymmetric methods to access enantiopure trioxabicyclo derivatives.

-

In Vivo Studies: Evaluation of pharmacokinetics and toxicity profiles for therapeutic applications.

-

Computational Modeling: DFT studies to predict reactivity and optimize synthetic pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume